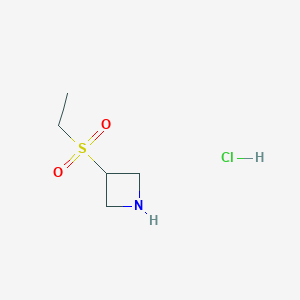

3-(Ethanesulfonyl)azetidine hydrochloride

Overview

Description

3-(Ethanesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S . It is an intermediate in chemical synthesis .

Synthesis Analysis

Azetidines, including 3-(Ethanesulfonyl)azetidine hydrochloride, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile has also been reported .Molecular Structure Analysis

The molecular structure of 3-(Ethanesulfonyl)azetidine hydrochloride is represented by the formula C5H12ClNO2S . The average mass is 185.672 Da .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications

Synthesis Processes

Synthesis of L-Azetidine-2-carboxylic Acid : Bouazaoui, Martínez, and Cavelier (2009) described a synthesis method for L-azetidine-2-carboxylic acid, starting from a commercially available aspartic acid derivative. The (2-trimethylsilyl)ethanesulfonyl protecting group (SES) is a key component in this process (Bouazaoui, Martínez, & Cavelier, 2009).

Production of Highly Energetic Building Blocks : Kohler et al. (2018) discussed the development of a scalable synthesis sequence for 3-(Bromoethynyl)azetidine, highlighting the safety study of its hydrochloride salt. This research focused on mitigating the energetic properties of the compound (Kohler et al., 2018).

Synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride : Zhang Zhi-bao (2011) synthesized this compound using 2-thiol-2-thiazoline as the starting material. The method featured mild conditions and suitability for industrialization (Zhang Zhi-bao, 2011).

Polymerization and Chemical Properties

Anionic Ring-Opening Polymerization : Rowe et al. (2019) studied the impacts of alkyl sulfonyl substitution on the polymerization of N-(ethanesulfonyl)azetidine. This research offers insights into the polymerization kinetics and the solubility of the resulting polymers (Rowe et al., 2019).

Versatility in Heterocyclic Synthons : Mehra, Lumb, Anand, and Kumar (2017) highlighted the importance of azetidines in synthetic chemistry, noting their utility in catalytic processes and ring-opening reactions. This research underscores the chemical versatility of azetidines, including 3-(Ethanesulfonyl)azetidine hydrochloride (Mehra et al., 2017).

Safety And Hazards

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Among the most important developments in the last years are the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name |

3-ethylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRLUYNFTWJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethanesulfonyl)azetidine hydrochloride | |

CAS RN |

1820707-49-0 | |

| Record name | Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)